molecular formula C14H16N2O2 B1522235 Tert-butyl 2-cyanoindoline-1-carboxylate CAS No. 753480-67-0

Tert-butyl 2-cyanoindoline-1-carboxylate

Cat. No.: B1522235
CAS No.: 753480-67-0
M. Wt: 244.29 g/mol
InChI Key: YFUICMOSRQSXTO-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyanoindoline-1-carboxylate: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is a derivative of indoline, featuring a tert-butyl group and a cyano group attached to the indoline ring structure

Synthetic Routes and Reaction Conditions:

  • Indoline Synthesis: The compound can be synthesized starting from indoline or its derivatives. The indoline core can be constructed using methods such as the Fischer indole synthesis or the Biltz synthesis.

  • Cyano Group Introduction: The cyano group can be introduced through reactions such as the Sandmeyer reaction, where an amine group on the indoline ring is converted to a cyano group using reagents like copper(I) cyanide.

  • Tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the conversion of the cyano group to a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed to convert the cyano group to an amine group, using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

  • Substitution: Substitution reactions can occur at the indoline ring, where various electrophiles or nucleophiles can replace hydrogen atoms on the ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and palladium catalyst.

  • Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

  • Oxidation: Indoline-1-carboxylic acid.

  • Reduction: Indoline-1-carboxylate amine.

  • Substitution: Halogenated indolines, alkylated indolines.

Mechanism of Action

Scientific Research Applications

Chemistry: Tert-butyl 2-cyanoindoline-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has shown potential as a bioactive molecule, with applications in the study of enzyme inhibitors and receptor ligands. Medicine: It is being investigated for its pharmacological properties, including its potential use as a therapeutic agent in the treatment of various diseases. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: A closely related compound with similar biological activity but lacking the cyano and tert-butyl groups.

  • 2-Cyanoindole: A simpler derivative with a cyano group but without the tert-butyl ester.

  • Tert-butyl indoline-1-carboxylate: A compound with the tert-butyl ester but without the cyano group.

Uniqueness: Tert-butyl 2-cyanoindoline-1-carboxylate stands out due to the combination of the tert-butyl group and the cyano group, which provides unique chemical and biological properties not found in its simpler analogs.

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Properties

IUPAC Name

tert-butyl 2-cyano-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUICMOSRQSXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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